N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide
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Description
N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide is a useful research compound. Its molecular formula is C34H22BrClN4O2 and its molecular weight is 633.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A number of studies have developed methods for synthesizing quinazolinone derivatives, including compounds similar to N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide. For instance, Mohebat, Raja, and Mohammadian (2015) presented a facile one-pot synthesis approach for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones, highlighting solvent-free conditions or reflux in MeCN as key aspects of their method (Mohebat, Raja, & Mohammadian, 2015). This demonstrates the chemical versatility and potential for creating derivatives with varying biological activities.
Antimicrobial Activity
Research by Patel, Mistry, and Desai (2006) on the synthesis and antimicrobial activity of newer quinazolinones provides insights into the potential use of these compounds as antimicrobial agents. Their study involved synthesizing 2–alkyl–6–bromo–3,1–benzoxazine–4–one derivatives and investigating their reactions to produce compounds with significant antimicrobial activities (Patel, Mistry, & Desai, 2006).
Antitumor Activity
The antitumor potential of quinazolinone derivatives has been a focus of several studies. Bavetsias and colleagues (2002) designed water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, showcasing the high growth-inhibitory activity of these compounds in a folate-independent manner. Their research aimed at increasing aqueous solubility to enhance in vivo evaluation of these compounds for antitumor activities, with some derivatives showing up to 6-fold more cytotoxicity than CB30865 (Bavetsias et al., 2002).
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22BrClN4O2/c35-24-13-17-30(28(19-24)32(41)22-9-5-2-6-10-22)38-33(42)23-11-15-26(16-12-23)37-34-39-29-18-14-25(36)20-27(29)31(40-34)21-7-3-1-4-8-21/h1-20H,(H,38,42)(H,37,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJDCBGOLURSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)Br)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.